molecular formula C16H21NO4 B8065298 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate

Cat. No.: B8065298
M. Wt: 291.34 g/mol
InChI Key: IJRRKWFHSQQJIY-TZMCWYRMSA-N
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Description

1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Esterification: The carboxylate groups are formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a ligand for certain receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. Pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

    1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate: Unique due to its specific stereochemistry and functional groups.

    Other Piperidine Derivatives: Compounds like this compound are compared with other piperidine derivatives to highlight differences in pharmacological activity and synthetic routes.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRRKWFHSQQJIY-TZMCWYRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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